molecular formula C15H14N2O2 B8398626 5-(5-methoxy-1-benzofuran-2-yl)-N-methyl-2-pyridinamine

5-(5-methoxy-1-benzofuran-2-yl)-N-methyl-2-pyridinamine

Cat. No.: B8398626
M. Wt: 254.28 g/mol
InChI Key: PHXURHLWZKMNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-methoxy-1-benzofuran-2-yl)-N-methyl-2-pyridinamine is a complex organic compound that features a benzofuran ring fused with a pyridine ring and a methoxy group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methoxy-1-benzofuran-2-yl)-N-methyl-2-pyridinamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(5-methoxy-1-benzofuran-2-yl)-N-methyl-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

Chemistry

In chemistry, 5-(5-methoxy-1-benzofuran-2-yl)-N-methyl-2-pyridinamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biology, this compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action .

Medicine

In medicine, this compound is explored as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 5-(5-methoxy-1-benzofuran-2-yl)-N-methyl-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-methoxy-1-benzofuran-2-yl)-N-methyl-2-pyridinamine is unique due to its combination of a benzofuran ring with a pyridine ring and a methoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

5-(5-methoxy-1-benzofuran-2-yl)-N-methylpyridin-2-amine

InChI

InChI=1S/C15H14N2O2/c1-16-15-6-3-10(9-17-15)14-8-11-7-12(18-2)4-5-13(11)19-14/h3-9H,1-2H3,(H,16,17)

InChI Key

PHXURHLWZKMNQW-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-methoxybenzofuran boronic acid (1.2 mmol), 5-bromopyridine-2-methylamine (1.0 mmol), Pd(PPh3)2Cl2 (0.024 mmol) and NEt3 (317 μL) were mixed in EtOH (10 mL) in a 20 mL microwave vial. The mixture was stirred at 140° C. for 10 min in a microwave reactor. The solvent was removed under vacuum, water was added and the solution was extracted with EtOAc. The organic layer was dried over Na2SO4, filtered and concentrated under vacuum. The crude substance was purified by preparative HPLC to afford the title compound as a white solid (100 mg). 1H NMR δ ppm 8.53 (d, 1 H) 7.84 (dd, 1 H) 7.44 (d, 1 H) 7.08 (d, 1 H) 7.04 (s, 1 H) 6.91 (d, 1 H) 6.81 (dd, 1 H) 6.55 (d, 1 H) 3.78 (s, 3 H) 2.83 (d, 3 H); MS m/z 255 (M+H).
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
317 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.024 mmol
Type
catalyst
Reaction Step One

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